molecular formula C23H29NO3 B13765418 3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate CAS No. 63917-81-7

3-(2'-Methylpiperidino)propyl p-benzyloxybenzoate

Cat. No.: B13765418
CAS No.: 63917-81-7
M. Wt: 367.5 g/mol
InChI Key: OJVCBDIBYRGSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate is a chemical compound with the molecular formula C23H29NO3 and a molecular weight of 367.48 g/mol . . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate typically involves the esterification of p-benzyloxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the piperidine or benzyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidino)propyl benzoate hydrochloride
  • 3-(2-Methylpiperidino)butyranilide hydrochloride
  • 1-Phenyl-3-(1-piperidinyl)propyl benzoate hydrochloride

Uniqueness

Compared to similar compounds, 3-(2’-Methylpiperidino)propyl p-benzyloxybenzoate stands out due to its unique benzyloxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

63917-81-7

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-phenylmethoxybenzoate

InChI

InChI=1S/C23H29NO3/c1-19-8-5-6-15-24(19)16-7-17-26-23(25)21-11-13-22(14-12-21)27-18-20-9-3-2-4-10-20/h2-4,9-14,19H,5-8,15-18H2,1H3

InChI Key

OJVCBDIBYRGSGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.